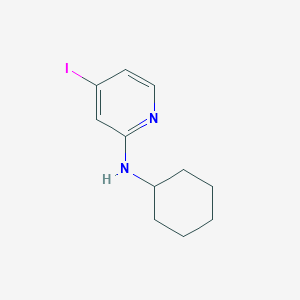![molecular formula C13H11Cl2NO2S B13877755 Ethyl 2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13877755.png)
Ethyl 2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetate is an organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of the dichlorophenyl group enhances its reactivity and potential for forming various derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetate typically involves the reaction of 3,4-dichlorophenyl isothiocyanate with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, forming the thiazole ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can yield thiazolidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl 2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The dichlorophenyl group enhances the compound’s binding affinity to these targets, leading to its biological effects. Pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate: Known for its catalytic properties in Mitsunobu reactions.
Ethyl 2-(2,4-dichlorophenyl)acetate: Shares structural similarities but differs in its reactivity and applications.
Uniqueness: Ethyl 2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetate is unique due to the presence of both the thiazole ring and the dichlorophenyl group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H11Cl2NO2S |
|---|---|
Molekulargewicht |
316.2 g/mol |
IUPAC-Name |
ethyl 2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C13H11Cl2NO2S/c1-2-18-12(17)6-9-7-19-13(16-9)8-3-4-10(14)11(15)5-8/h3-5,7H,2,6H2,1H3 |
InChI-Schlüssel |
UIQMNWWXTZDILI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CSC(=N1)C2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


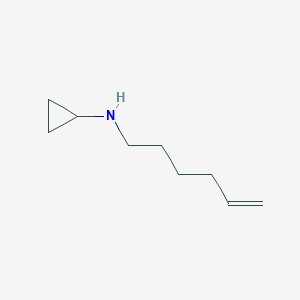
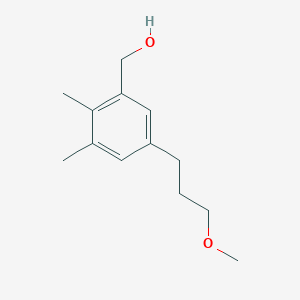
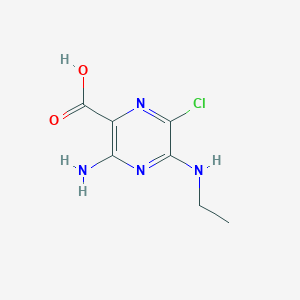
![propyl N-[3-[(4-oxo-1-pyridin-4-ylpyridazin-3-yl)methyl]phenyl]carbamate](/img/structure/B13877686.png)

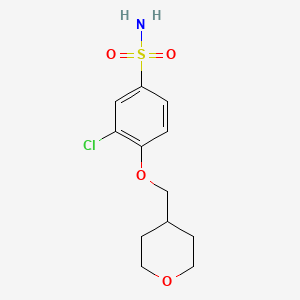
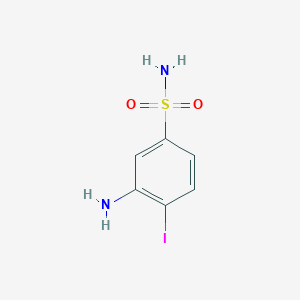

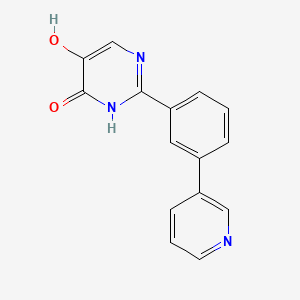
![2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine](/img/structure/B13877737.png)
![3-(2-chloropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13877743.png)
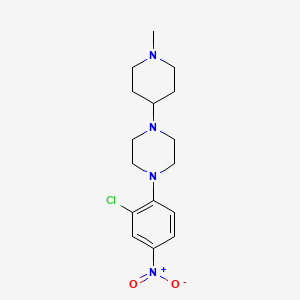
![2-methylpropyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13877767.png)
